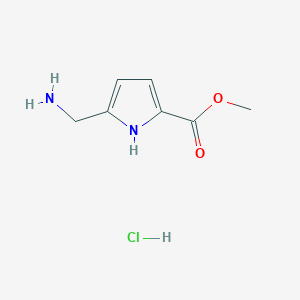
3-Butyl-1-(2-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-1-(2-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(2-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with butylhydrazine to form an intermediate, which then undergoes cyclization with triethyl orthoformate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
化学反応の分析
Types of Reactions
3-Butyl-1-(2-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
科学的研究の応用
3-Butyl-1-(2-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antifungal and antibacterial agents.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
作用機序
The mechanism of action of 3-Butyl-1-(2-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The compound’s triazole ring is crucial for binding to the active sites of enzymes, disrupting their normal function and thereby exerting its antimicrobial effects.
類似化合物との比較
Similar Compounds
- 1-Butyl-1H-1,2,4-triazol-5(4H)-one
- 3-Butyl-1-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
- 3-Butyl-1-(2-bromophenyl)-1H-1,2,4-triazol-5(4H)-one
Uniqueness
3-Butyl-1-(2-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
133690-83-2 |
|---|---|
分子式 |
C12H14ClN3O |
分子量 |
251.71 g/mol |
IUPAC名 |
5-butyl-2-(2-chlorophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C12H14ClN3O/c1-2-3-8-11-14-12(17)16(15-11)10-7-5-4-6-9(10)13/h4-7H,2-3,8H2,1H3,(H,14,15,17) |
InChIキー |
YHWXVDRLPUJGNB-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NN(C(=O)N1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![acetic acid;4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B8738425.png)




![[3-(Butylamino)phenyl]methanol](/img/structure/B8738453.png)

![6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B8738487.png)



